
3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Wirkmechanismus
3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the neuron. This blockade of the NMDA receptor results in the inhibition of long-term potentiation (LTP), a process that is critical for the formation of new memories. 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to block the development of central sensitization, a process that contributes to the development of chronic pain.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of LTP, the prevention of central sensitization, and the reduction of excitotoxicity in the brain. It has also been shown to have anticonvulsant effects and to protect against ischemic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its selectivity for the NMDA receptor, which allows for more precise manipulation of this receptor compared to other non-selective antagonists. However, 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide has some limitations, including its relatively low potency and the fact that it only blocks a subset of NMDA receptors.
Zukünftige Richtungen
There are several future directions for research on 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide, including the development of more potent and selective NMDA receptor antagonists, the investigation of the role of the NMDA receptor in other physiological and pathological conditions, and the exploration of the potential therapeutic applications of NMDA receptor antagonists in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide and other NMDA receptor antagonists.
Synthesemethoden
The synthesis of 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide involves several steps, including the reaction of cyclopentylmagnesium bromide with 1-methyl-4-piperidone, followed by the addition of propanoyl chloride to form 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide. The purity of 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of the NMDA receptor in various physiological and pathological conditions, such as synaptic plasticity, learning and memory, pain perception, and neurodegenerative disorders. 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide has also been used to investigate the mechanisms of action of other drugs that target the NMDA receptor, such as ketamine and memantine.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-16-10-8-13(9-11-16)15-14(17)7-6-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRQMPOZEVIUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(1-methylpiperidin-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
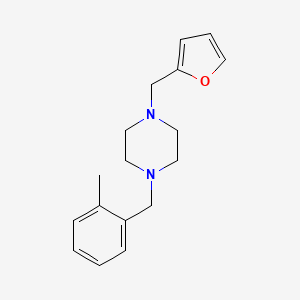

![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
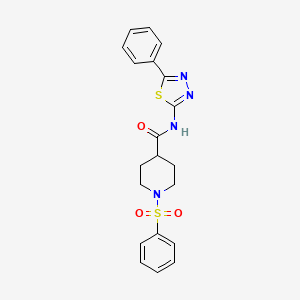
![3-[(2-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5236893.png)
![5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5236901.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)
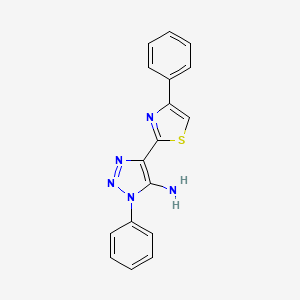
![N-(3-isoxazolylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5236910.png)
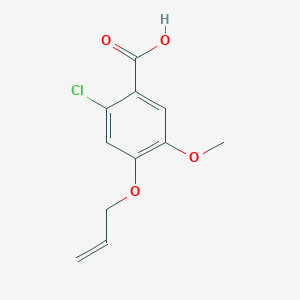
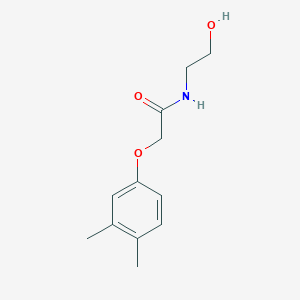
![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)